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Compound of Interest

Compound Name: MK-499 hydrochloride, (+)-

CAS No.: 156619-48-6

Cat. No.: B10773463 Get Quote

Introduction to hERG Pharmacology
The human ether-à-go-go-related gene (hERG, KCNH2) encodes the pore-forming alpha

subunit of the rapid delayed rectifier potassium channel (Kv11.1). This channel is the primary

driver of the

current, which is essential for the repolarization phase of the cardiac action potential.
Unintended pharmacological blockade of hERG is the leading cause of drug-induced Long QT
Syndrome (LQTS) and potentially fatal torsades de pointes arrhythmias.

Consequently, in vitro hERG screening is a mandatory safety pharmacology step in preclinical

drug development. MK-499 and E-4031 are both potent, selective Class III antiarrhythmic

agents belonging to the methanesulfonanilide class. Because of their high affinity and specific

binding mechanics, they are universally utilized as reference standards and positive controls in

hERG patch-clamp assays. This guide provides an objective, data-driven comparison of their

blocking potencies, molecular mechanisms, and the rigorous electrophysiological protocols

required to evaluate them.

Mechanistic Overview: Open-Channel Block and
Drug Trapping
Both MK-499 and E-4031 inhibit hERG channels by binding to the inner vestibule of the pore.

The unique gating kinetics of hERG—specifically its rapid inactivation and slow deactivation—
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dictate the complex pharmacology of these compounds.

State-Dependent Binding: Neither compound can effectively block the channel in its closed

(resting) state. They require membrane depolarization to open the activation gate, allowing

the lipophilic drug molecules to access the inner cavity[1].

Molecular Determinants: High-affinity binding is heavily dependent on pi-pi stacking and

hydrophobic interactions with two critical aromatic residues, Y652 and F656, located on the

S6 transmembrane helix[2],[3].

The Trapping Mechanism: Upon membrane repolarization, the channel's activation gate

closes while the drug is still bound inside the cavity. This "traps" the bulky

methanesulfonanilide inside the pore, drastically reducing the dissociation rate and

contributing to the profound functional potency and proarrhythmic risk of these

compounds[4].
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State-dependent hERG channel blockade and drug trapping mechanism.

Comparative Potency & Quantitative Data
While both compounds are highly potent

inhibitors, their half-maximal inhibitory concentration (

) values vary significantly depending on the biological expression system and the specific
voltage protocol utilized.
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Quantitative Comparison Table

Compound
Cell Model /
Expression System

Reported

Value
Reference

MK-499
Recombinant

(HEK293 / CHO)
~32 nM [5]

MK-499 Xenopus Oocytes 34 nM - 125 nM [1],[2]

MK-499
Native Guinea Pig

Myocytes
44 nM [1]

E-4031
Recombinant

(HEK293 / CHO)
7.7 nM - 89 nM [6],[7],[8]

E-4031 Xenopus Oocytes 350 nM - 588 nM [1],[4]

E-4031
Native Guinea Pig

Myocytes
397 nM [1]

Data Analysis & Causality Insight: In native guinea pig ventricular myocytes, MK-499

demonstrates nearly a 10-fold higher potency (

= 44 nM) compared to E-4031 (

= 397 nM)[1]. However, in recombinant mammalian systems (CHO/HEK293) optimized for
automated patch-clamp, E-4031 often exhibits

values in the single-digit nanomolar range (7.7 nM - 29 nM)[6],[8]. The discrepancy observed in
Xenopus oocytes (where both drugs appear less potent) is largely attributed to the non-specific
absorption of these highly lipophilic drugs by the oocyte yolk sac, reducing the effective free
drug concentration at the membrane[1].

Experimental Protocols: Validating hERG Blockade
To ensure scientific integrity and reproducibility, hERG assays must employ self-validating

patch-clamp protocols. Because MK-499 and E-4031 are open-channel blockers, the voltage

protocol must explicitly drive the channels through their open state.

Step-by-Step Whole-Cell Patch-Clamp Methodology
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Cell Preparation & Quality Control: Use stably transfected HEK293 or CHO cells expressing

wild-type hERG.

Validation: Only select cells with a pre-break-in membrane resistance >1 GΩ (Giga-seal)

to ensure minimal leak current.

Whole-Cell Configuration: Rupture the membrane to achieve whole-cell access.

Validation: Series resistance (

) must be <10 MΩ and electronically compensated by at least 70%. Leak current must
remain <100 pA at a holding potential of -80 mV. If

drifts by >20% during the recording, the cellular data must be discarded.

Voltage Protocol Execution (The Causality of the Step):

Holding Potential: -80 mV.

Depolarization Step: +20 mV for 2 seconds. Why? This forces the hERG channels to open

and subsequently enter the rapid inactivated state. This conformational change exposes

the inner vestibule (Y652/F656), allowing MK-499 or E-4031 to bind[1],[2].

Repolarization Step: -50 mV for 2 seconds. Why? This rapidly relieves channel inactivation

while the channel is still open, eliciting a massive outward "tail current" before the channel

slowly deactivates. The peak amplitude of this tail current is the most accurate,

interference-free measure of functional hERG channels.

Compound Application: Perfuse the vehicle control (0.1% DMSO) until the peak tail current

stabilizes to establish a baseline. Apply MK-499 or E-4031.

Validation: Repetitive pulsing (e.g., every 10-15 seconds) is mandatory during perfusion.

Without repetitive pulsing, the activation gate remains closed, and the drug cannot access

its binding site, leading to false-negative potency readings[1]. Wait for steady-state

fractional block (typically 3-5 minutes per concentration).

Data Analysis: Calculate the percentage of tail current inhibition relative to the vehicle

baseline. Fit the concentration-response data using the Hill equation to derive the
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1. Cell Preparation
(HEK293/CHO expressing hERG)

2. Whole-Cell Configuration
(Rs < 10 MΩ, Leak < 100 pA)

3. Baseline Recording
(Pulse to +20mV, Tail at -50mV)

4. Compound Perfusion
(Repetitive pulsing required)

5. Data Analysis
(Tail current reduction & IC50)
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Step-by-step whole-cell patch-clamp electrophysiology workflow.

Conclusion & Application Insights
When designing hERG safety assays or mechanistic structural studies, the choice between

MK-499 and E-4031 should be guided by the specific experimental goals:

E-4031 is the preferred standard positive control in high-throughput automated patch-clamp

(APC) assays. Its rapid onset of block, broad commercial availability, and highly reproducible

single-digit nanomolar

in HEK/CHO systems make it ideal for validating assay sensitivity[6],[7],[8].

MK-499 is highly valuable for deep mechanistic and structural studies. Because of its

profound trapping characteristics and higher potency in native cardiomyocytes, it is

frequently used in mutagenesis studies (e.g., mapping the S6 domain F656A/Y652A

mutants) to understand the precise molecular architecture of drug-induced LQTS[2],[3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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